molecular formula C14H9N3O5 B8660874 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 61620-93-7

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8660874
CAS No.: 61620-93-7
M. Wt: 299.24 g/mol
InChI Key: UAEGXJCWNKQXFG-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9N3O5 and its molecular weight is 299.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

61620-93-7

Molecular Formula

C14H9N3O5

Molecular Weight

299.24 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H9N3O5/c18-14(19)10-8-16(9-4-2-1-3-5-9)15-13(10)11-6-7-12(22-11)17(20)21/h1-8H,(H,18,19)

InChI Key

UAEGXJCWNKQXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 2 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide to 4.7 ml of concentrated sulfuric acid while cooling on ice and then add thereto a solution of 0.78 g of sodium nitrite in 2 ml of water slowly and dropwise at a temperature not exceeding 7° C. Allow the resulting mixture to stand overnight; dilute with from 4 to 5 ml of concentrated sulfuric acid and then mix it (while cooling with ice) with 0.39 g of sodium nitrite in 1 ml of water. Allow the thus-prepared solution to stand at a temperature of 0° to 5° C for 2 days in a refrigerator and then pour it onto ice. Vacuum filter to separate formed precipitate and chromatograph with chloroform/ethanol (9:1) on a silica gel column to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid [m.p. 250° to 252° C].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Add 36 g of 98% nitrosylsulfuric acid (under cooling with ice) dropwise to a suspension of 50 g 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide in 830 ml of 89% orthophosphoric acid, whereupon the temperature rises from 0° C to 35° C. Stir the resulting reaction mixture for 18 hours at room temperature and pour the produced solution onto 5 kg of ice and water. Separate the formed precipitate and wash it with water until it is no longer acid to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid [m.p. 264° to 265.5° C (with decomposition) from dioxane].
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
830 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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